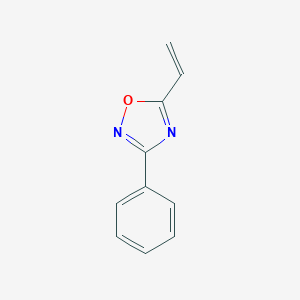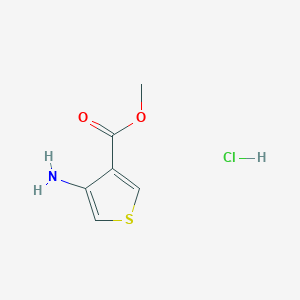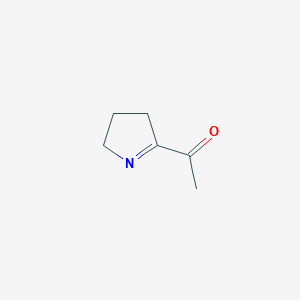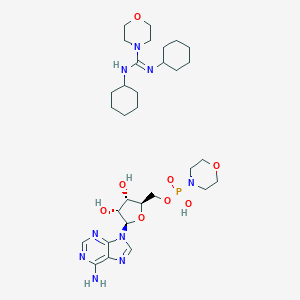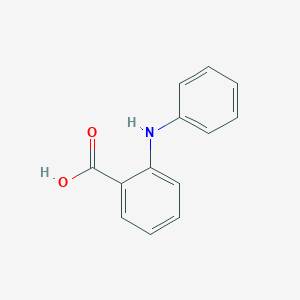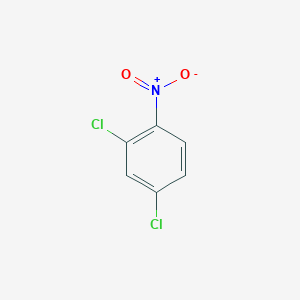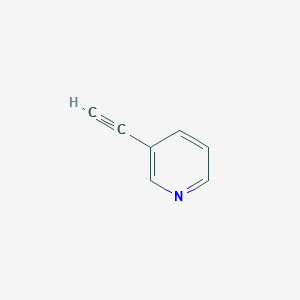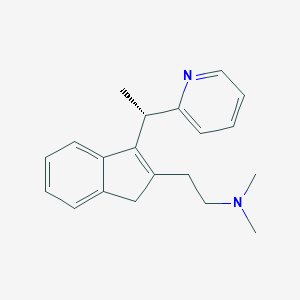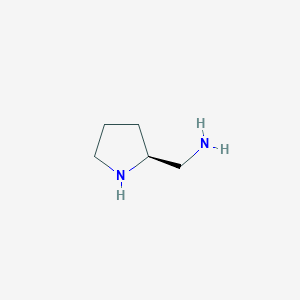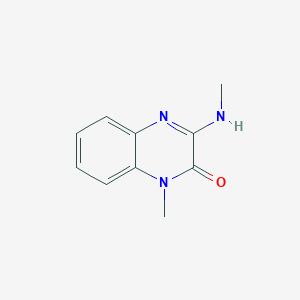
1-methyl-3-(methylamino)-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(methylamino)-2(1H)-quinoxalinone, also known as meclofenoxate or centrophenoxine, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1950s and has since been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases.
Mecanismo De Acción
Meclofenoxate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals.
Efectos Bioquímicos Y Fisiológicos
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee has been shown to increase blood flow to the brain, which may further enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meclofenoxate has several advantages for lab experiments, including its ability to enhance cognitive function and its antioxidant properties. However, it also has limitations, including its potential side effects and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research on 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee, including:
1. Further studies on its mechanisms of action to better understand how it works in the brain.
2. Clinical trials to determine its efficacy in treating cognitive decline and neurodegenerative diseases.
3. Studies on its potential side effects and interactions with other drugs.
4. Research on its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
5. Development of new formulations and delivery methods to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
Meclofenoxate is synthesized by reacting dimethylaminoethanol with 2-chloro-3-methylquinoxaline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee.
Aplicaciones Científicas De Investigación
Meclofenoxate has been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments.
Propiedades
Número CAS |
112072-67-0 |
|---|---|
Nombre del producto |
1-methyl-3-(methylamino)-2(1H)-quinoxalinone |
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
SMILES canónico |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



